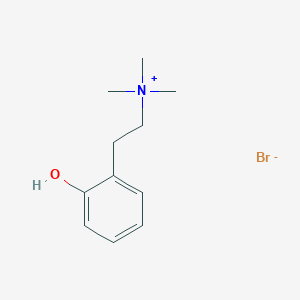![molecular formula C14H30BrNOTe B14313833 Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide CAS No. 113449-25-5](/img/structure/B14313833.png)
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide is an organotellurium compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 2-[(2-methylpropyl)amino]-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halide salts (e.g., sodium chloride, sodium iodide).
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Corresponding halide-substituted tellurium compounds.
Wissenschaftliche Forschungsanwendungen
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as tellurium-containing polymers and semiconductors.
Wirkmechanismus
The mechanism of action of Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide involves its interaction with biological molecules, leading to the disruption of cellular processes. The tellurium center can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound may generate reactive oxygen species (ROS), causing oxidative stress and cell damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltellurium dichloride
- Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium chloride
- Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium iodide
Uniqueness
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide is unique due to its specific bromide substitution, which can influence its reactivity and biological activity. The presence of the bromide ion may enhance its ability to participate in substitution reactions and interact with biological targets.
Eigenschaften
CAS-Nummer |
113449-25-5 |
|---|---|
Molekularformel |
C14H30BrNOTe |
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
dibutyl-[2-(2-methylpropylamino)-2-oxoethyl]tellanium;bromide |
InChI |
InChI=1S/C14H29NOTe.BrH/c1-5-7-9-17(10-8-6-2)12-14(16)15-11-13(3)4;/h13H,5-12H2,1-4H3;1H |
InChI-Schlüssel |
SABSSPLKARNPHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Te+](CCCC)CC(=O)NCC(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


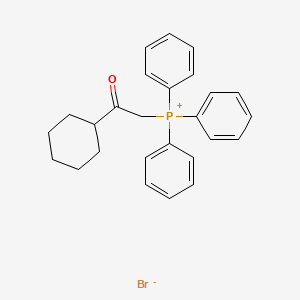
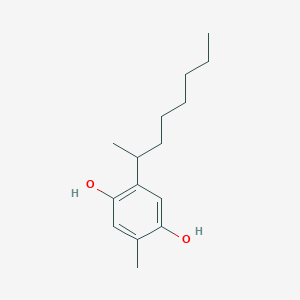
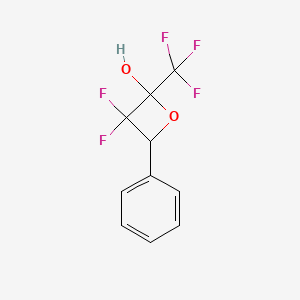
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)

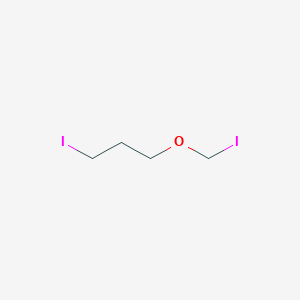
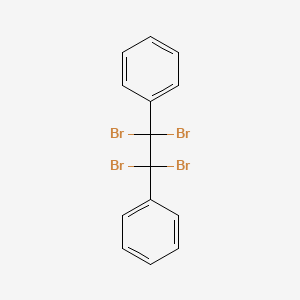
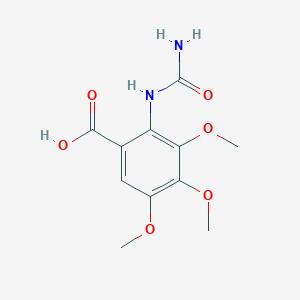
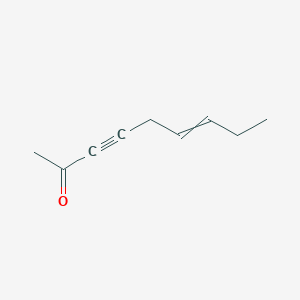
![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
